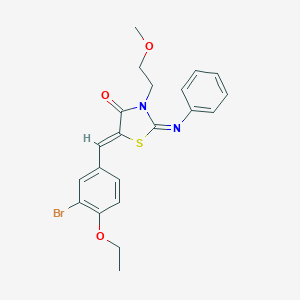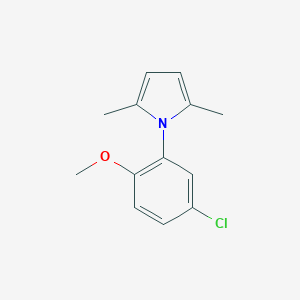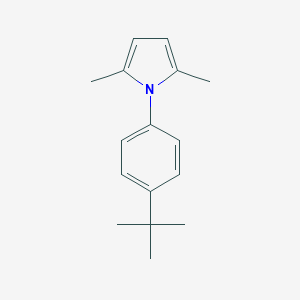![molecular formula C15H13Cl2N3OS B313505 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B313505.png)
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene hydrazinecarbothioamide core with a 2,4-dichlorobenzyl group attached via an ether linkage. The presence of chlorine atoms and the hydrazinecarbothioamide moiety contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone typically involves the condensation of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium hydroxide, ammonia; aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s observed biological effects. Additionally, the presence of chlorine atoms may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde thiosemicarbazone: Similar structure but with different substituents on the benzylidene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13Cl2N3OS |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-4-3-11(14(17)7-12)9-21-13-5-1-10(2-6-13)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+ |
Clé InChI |
PVVFOBYIGCGWRW-UFWORHAWSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B313422.png)

![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B313424.png)

![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B313426.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE](/img/structure/B313427.png)
![4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B313428.png)
![4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)


![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)
![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)
![3-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B313440.png)
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
